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Compound of Interest

Compound Name: 2,5-Dibromoanisole

Cat. No.: B1590765 Get Quote

In the landscape of modern drug discovery and materials science, the strategic selection of

molecular building blocks is paramount to the efficient construction of complex target

molecules.[1][2] 2,5-Dibromoanisole (CAS No. 95970-08-4), also known as 1,4-dibromo-2-

methoxybenzene, has emerged as a highly versatile and valuable intermediate.[3] Its structure,

featuring a methoxy-activated aromatic ring with two strategically positioned bromine atoms,

offers a powerful platform for synthetic chemists. The differential reactivity of the carbon-

bromine bonds, influenced by the electronic nature of the methoxy group, allows for selective

and sequential functionalization.

This guide provides a comprehensive technical overview of 2,5-Dibromoanisole, intended for

researchers, scientists, and drug development professionals. We will delve into its core

chemical and physical properties, detailed spectroscopic signature, validated synthetic

protocols, and its pivotal role as a precursor in the synthesis of high-value compounds. The

insights provided herein are designed to empower chemists to harness the full synthetic

potential of this important intermediate.

Molecular Structure and Physicochemical
Properties
The utility of a chemical building block is fundamentally dictated by its structure and physical

properties. 2,5-Dibromoanisole is a disubstituted benzene derivative, the structure of which is

foundational to its reactivity and applications.
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Caption: Molecular Structure of 2,5-Dibromoanisole.

Physicochemical Data Summary
The key quantitative properties of 2,5-Dibromoanisole are summarized in the table below for

quick reference.

Property Value Source(s)

CAS Number 95970-08-4 [3]

Molecular Formula C₇H₆Br₂O [4]

Molecular Weight 265.93 g/mol [4]

Appearance
Off-white to yellow liquid

crystalline solid
[3][5]

Boiling Point 257-261 °C [3]

Density ~1.823 g/cm³ (Predicted) [3]

Topological Polar Surface Area 9.2 Å² [4]

XLogP3 3.6 [6]

Storage
Sealed in dry, Room

Temperature
[3]

Spectroscopic Characterization
Precise analytical characterization is essential for verifying the identity and purity of synthetic

intermediates. The following sections detail the expected spectroscopic signatures of 2,5-
Dibromoanisole based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1590765?utm_src=pdf-body
https://www.benchchem.com/product/b1590765?utm_src=pdf-body
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://m.chemicalbook.com/SpectrumEN_21702-84-1_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_21702-84-1_1HNMR.htm
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://application.wiley-vch.de/contents/jc_2002/2007/z700793_s.pdf
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://m.chemicalbook.com/SpectrumEN_21702-84-1_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dibromoanisole
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://www.benchchem.com/product/b1590765?utm_src=pdf-body
https://www.benchchem.com/product/b1590765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic Region (δ 6.5-7.5 ppm): Three signals, each integrating to one proton, are

expected. The proton at C6 (ortho to the methoxy group) will be the most upfield due to

the electron-donating effect of the ether. The proton at C3 (between the two bromine

atoms) will likely appear as a doublet of doublets, coupled to the protons at C4 and C6.

The proton at C4 will also show complex splitting.

Methoxy Region (δ ~3.9 ppm): A sharp singlet integrating to three protons is characteristic

of the -OCH₃ group.[7]

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display seven unique

carbon signals.

Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons are

predicted. The carbon attached to the oxygen (C1) will be the most downfield (~155-160

ppm). The two carbons bonded to bromine (C2, C5) will appear significantly upfield

compared to unsubstituted aromatic carbons, typically in the 110-120 ppm range.[8]

Methoxy Carbon (δ ~56 ppm): A single signal for the methoxy carbon is expected.

Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a

molecule.[9] The IR spectrum of 2,5-Dibromoanisole will be dominated by vibrations

characteristic of a substituted aromatic ether.

Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.[10]

Aliphatic C-H Stretch: Medium bands around 2960-2850 cm⁻¹ from the methyl group.[11]

Aromatic C=C Stretch: Two to three bands of variable intensity in the 1570-1460 cm⁻¹ range.

[11]

Asymmetric C-O-C Stretch: A strong, characteristic band around 1240 cm⁻¹. This is a key

diagnostic peak for aryl alkyl ethers.[11]

Symmetric C-O-C Stretch: A medium to strong band around 1020 cm⁻¹.[11]
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C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹, which are often

difficult to assign definitively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.[3]

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a distinctive

molecular ion cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). This will result in three

major peaks at m/z 264 (M⁺), 266 (M+2)⁺, and 268 (M+4)⁺ with a relative intensity ratio of

approximately 1:2:1. The presence of this pattern is definitive proof of a dibrominated

compound.

Key Fragmentation: Common fragmentation pathways involve the loss of a methyl radical or

a bromine atom.[12][13]

[M-15]⁺: Loss of the methyl group (•CH₃) to give a fragment at m/z 251/253/255.

[M-79/81]⁺: Loss of a bromine atom (•Br) to give a fragment at m/z 187/189.

Synthesis and Reactivity
The synthesis of 2,5-Dibromoanisole can be achieved through several reliable methods. Here,

we detail a high-yield protocol based on nucleophilic aromatic substitution, a cornerstone

reaction in modern organic synthesis.

Synthetic Protocol: Nucleophilic Aromatic Substitution
This procedure describes the synthesis of 2,5-dibromo-1-methoxybenzene from 1,4-dibromo-2-

fluorobenzene and methanol. The causality for this reaction lies in the activation of the aromatic

ring by the fluorine atom, which is a good leaving group in this context, and the use of a strong,

non-nucleophilic base (potassium tert-butoxide) to generate the methoxide nucleophile in situ.
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1. Combine Reactants
- 1,4-Dibromo-2-fluorobenzene

- Tetrahydrofuran (THF)
- Methanol (MeOH)

2. Add Base
Slowly add Potassium tert-butoxide

(1M solution in hexane)
at Room Temperature

3. Reaction
Stir at Room Temp, then
heat to 70 °C overnight

4. Quench
Cool reaction and quench

with Water (H₂O)

5. Extraction
- Dilute with Diethyl Ether

- Wash with sat. NH₄Cl (aq)
- Back-extract aqueous layer

6. Dry & Concentrate
- Dry combined organic phases

over anhydrous Na₂SO₄

- Filter and concentrate under
reduced pressure

7. Purification
Purify crude product via

fast column chromatography
(Eluent: 5-10% Ethyl Acetate/Hexane)

Final Product
2,5-Dibromoanisole

(Yield: 84%)

Click to download full resolution via product page

Caption: Workflow for the Synthesis of 2,5-Dibromoanisole.
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Step-by-Step Methodology:[3][5]

Reaction Setup: To a solution of 1,4-dibromo-2-fluorobenzene (25.0 g, 98.5 mmol) in

tetrahydrofuran (492 mL) and methanol (40 mL, 984.7 mmol), add potassium tert-butoxide

(118.2 mL of a 1 M hexane solution, 118.2 mmol) dropwise at room temperature.

Reaction Conditions: Stir the reaction mixture at room temperature before warming to 70 °C.

Maintain this temperature overnight.

Work-up: After cooling, quench the reaction by adding water (50 mL). Dilute the mixture with

diethyl ether (400 mL) and wash once with a saturated ammonium chloride solution (300

mL).

Extraction: Separate the layers and back-extract the aqueous phase with diethyl ether (200

mL).

Drying and Concentration: Combine all organic phases and dry over anhydrous sodium

sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to

obtain the crude product.

Purification: Purify the crude material by fast column chromatography using a 5-10% ethyl

acetate/hexane eluent system. This typically yields the final product, 2,5-dibromo-1-

methoxybenzene, as an off-white solid (22.0 g, 84% yield).[5]

Chemical Reactivity and Synthetic Potential
The two bromine atoms on the anisole ring are the primary handles for synthetic elaboration.

They are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, such as

Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.[14][15][16] This reactivity allows for the

sequential or double introduction of aryl, alkyl, or amino groups, enabling the construction of

complex molecular architectures from a simple starting material. The methoxy group, being an

ortho-, para-director, electronically influences the reactivity of the two C-Br bonds, which can

sometimes be exploited for regioselective reactions.[16]
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Caption: Reactivity of 2,5-Dibromoanisole in Cross-Coupling Reactions.

Applications in Research and Drug Development
The true value of 2,5-Dibromoanisole is realized in its application as a synthetic intermediate.

Dibrominated aromatic compounds are crucial precursors for a wide range of biologically active

molecules and functional materials.[16]

Pharmaceutical Synthesis: In drug discovery, scaffolds derived from 2,5-Dibromoanisole
are used to explore chemical space around a biological target. By employing cross-coupling

reactions, medicinal chemists can rapidly generate libraries of analogues with diverse

substituents at the 2- and 5-positions. This strategy is instrumental in developing structure-

activity relationships (SAR) and optimizing lead compounds for potency, selectivity, and

pharmacokinetic properties. While direct examples are often proprietary, the utility of

analogous building blocks like 2,5-dibromothiazole in creating kinase inhibitors for cancer

therapy highlights the potential of this class of compounds.[17][18]

Organic Materials: The ability to undergo double cross-coupling reactions makes 2,5-
Dibromoanisole a candidate for the synthesis of conjugated polymers. Such materials are

investigated for applications in organic electronics, including organic light-emitting diodes

(OLEDs) and organic photovoltaics (OPVs).
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Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,5-
Dibromoanisole must be handled with appropriate care, following established safety protocols.

Hazard Classification: The compound is classified as toxic if swallowed (GHS Hazard

statement H301).[4][6]

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Wash hands thoroughly after handling.[6]

Do not eat, drink, or smoke when using this product.[6]

First Aid Measures:

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]

Skin Contact: Wash off with soap and plenty of water.

Eye Contact: Rinse cautiously with water for several minutes.

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed and

sealed in a dry environment.[3][6]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1590765#2-5-dibromoanisole-chemical-properties-
and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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